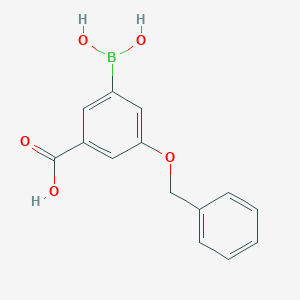

3-Benzyloxy-5-carboxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyloxy-5-carboxyphenylboronic acid is an organic compound with the molecular formula C14H13BO5 It is a derivative of phenylboronic acid, characterized by the presence of a benzyloxy group at the 3-position and a carboxy group at the 5-position on the phenyl ring

作用機序

Target of Action

The primary target of 3-Benzyloxy-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is usually stored in a refrigerated, dry, cool, and well-ventilated place . It’s also known to be incompatible with strong oxidizing agents, strong acids, and strong bases .

生化学分析

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property makes them useful in the study of these biomolecules.

Cellular Effects

The specific cellular effects of 3-Benzyloxy-5-carboxyphenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways and gene expression

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-carboxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:

Starting Materials: An aryl halide (such as 3-benzyloxy-5-bromobenzoic acid) and a boronic acid derivative.

Catalyst: Palladium(0) complex, often Pd(PPh3)4.

Base: A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

化学反応の分析

Types of Reactions: 3-Benzyloxy-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Reduction of the carboxy group to an alcohol.

Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of benzoquinones or phenolic derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzyloxy derivatives.

科学的研究の応用

3-Benzyloxy-5-carboxyphenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic acid functionality, which can interact with diols and other biomolecules.

Medicine: Explored for its potential as an inhibitor of serine proteases and other enzymes, making it a candidate for drug development.

Industry: Utilized in the synthesis of advanced materials and polymers, as well as in the development of sensors and diagnostic tools.

類似化合物との比較

3-Carboxyphenylboronic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less selective in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a carboxy group, altering its reactivity and binding properties.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position.

Uniqueness: 3-Benzyloxy-5-carboxyphenylboronic acid is unique due to the presence of both benzyloxy and carboxy groups, which enhance its reactivity and binding capabilities. This dual functionality allows for more versatile applications in synthesis and biological interactions compared to its simpler counterparts.

生物活性

3-Benzyloxy-5-carboxyphenylboronic acid (CAS No. 2377605-90-6) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

This compound features a phenylboronic acid core with a benzyloxy and carboxy group, which may influence its solubility and reactivity. Its molecular formula is C14H13BO5, and it has been characterized using various analytical techniques including NMR and IR spectroscopy.

Antiproliferative Effects

Research has indicated that phenylboronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acids, showing that derivatives with specific substituents could induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound were found to impact cell cycle progression and apoptosis through mechanisms involving caspase activation and cell morphology changes in ovarian cancer cell lines (A2780) .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | A2780 | Cell cycle arrest, apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | 18.0 | MV-4-11 | G2/M phase arrest |

| 3-Morpholino-5-fluorobenzoxaborole | 27.0 | A2780 | Caspase-3 activation |

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes through reversible covalent bonding to the active site serine residue. Preliminary studies suggest that this compound may interact with specific enzymes involved in cancer progression, although detailed mechanistic studies are still required .

The biological activity of this compound is hypothesized to be linked to its ability to form reversible complexes with diols in glycoproteins, which may alter their function or stability. This interaction is crucial for modulating pathways involved in cell growth and apoptosis.

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, likely through the accumulation of regulatory proteins such as p21.

- Apoptosis Induction : Activation of caspase pathways has been noted, leading to programmed cell death in treated cells.

Case Studies

In a notable case study, researchers investigated the effects of various phenylboronic acids on human cancer cell lines. The study demonstrated that certain derivatives led to significant reductions in cell viability at concentrations below 50 µM after 72 hours of treatment. Flow cytometry analyses revealed that these compounds could effectively induce apoptosis as evidenced by increased caspase-3 activity .

特性

IUPAC Name |

3-borono-5-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQSVIPWAJTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。